ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate is a piperazine-based heterocyclic compound with the molecular formula C₂₂H₂₆N₄O₂ and a molecular weight of 378.476 g/mol . Its IUPAC name reflects its structural components: an ethyl carboxylate group attached to the piperazine ring, which is further substituted by a methylene bridge connecting a 2-methylindole and a pyridine moiety. The absence of stereocenters simplifies its stereochemical profile, making it distinct from chiral analogs .
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)26-13-11-25(12-14-26)21(17-7-6-10-23-15-17)20-16(2)24-19-9-5-4-8-18(19)20/h4-10,15,21,24H,3,11-14H2,1-2H3 |
InChI Key |
ATNTWFJFUQKWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural components suggest possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing indole and piperazine moieties have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cancer Type | Observed Effect |
|---|---|---|---|
| Indole derivatives | Breast cancer | Inhibition of cell proliferation | |
| Piperazine analogs | Lung cancer | Induction of apoptosis |
Neuropharmacology
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Research into similar compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems and providing neuroprotection against excitotoxicity.
Case Study Example: Neuroprotective Effects
A study evaluating the neuroprotective properties of piperazine derivatives indicated significant protective effects against oxidative stress-induced neuronal death, highlighting the potential of this compound in neuropharmacology .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in disease processes. The compound may exhibit enzyme inhibition, which could alter metabolic pathways critical for disease progression.
Table 2: Potential Mechanisms of Action
| Mechanism Type | Description |
|---|---|
| Enzyme Inhibition | The compound may inhibit enzymes involved in cancer metabolism or neurotransmitter degradation. |
| Receptor Modulation | Potential interaction with receptors related to pain or inflammation pathways. |
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Biological Activity
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of 3-alkylindoles , which are characterized by an indole moiety with an alkyl chain at the 3-position. Its molecular formula is with a molecular weight of approximately 370.447 g/mol. The structure can be represented as follows:
Research indicates that this compound acts primarily as a D3 dopamine receptor agonist . It selectively promotes β-arrestin translocation and G protein activation, which are critical pathways in neuroprotection and modulation of dopaminergic signaling. Notably, it exhibits minimal activity at other dopamine receptors, suggesting a high degree of selectivity beneficial for therapeutic applications in neuropsychiatric disorders .
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to protect dopaminergic neurons from degeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These effects are mediated through D3 receptor activation, which is crucial for maintaining neuronal health and function .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound possesses favorable absorption and distribution characteristics. Its predicted toxicity profiles indicate low acute toxicity levels (LD50 values) in rat models, suggesting a good safety margin for potential therapeutic use. However, further studies are necessary to fully elucidate its long-term toxicity and metabolic pathways .
Case Studies
Case Study 1: D3 Receptor Agonism
In a study evaluating various analogs of this compound, researchers found that modifications to the piperazine core significantly enhanced D3 receptor agonist activity while reducing D2 receptor antagonism. This optimization is critical for developing drugs with fewer side effects related to impulse control disorders commonly associated with D2 receptor activation .
Case Study 2: Neuroprotective Efficacy
In vivo experiments demonstrated that treatment with this compound significantly improved motor function in rodent models subjected to neurotoxic agents. These findings support its potential application in treating conditions like Parkinson's disease .
Research Findings Summary
| Parameter | Value |
|---|---|
| Molecular Weight | 370.447 g/mol |
| Chemical Formula | C23H22N4O |
| LD50 (rat) | 2.5676 mol/kg |
| D3 Receptor EC50 | 710 ± 150 nM |
| D2 Receptor EC50 | Inactive |
Q & A
Q. What are effective synthetic routes for ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the indole-piperazine scaffold using nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via Suzuki-Miyaura cross-coupling between aryl halides and boronic acids (e.g., pyridin-3-ylboronic acid) .
- Step 2: Deprotect the tert-butyl group using trifluoroacetic acid (TFA) to yield the free piperazine intermediate.
- Step 3: Introduce the ethyl carboxylate group via alkylation with ethyl chloroformate. Yields can vary (43–93%) depending on reaction optimization, such as catalyst choice (e.g., Pd(PPh₃)₄) and purification via silica gel chromatography .
Table 1: Example Reaction Yields for Analogous Piperazine Derivatives
| Intermediate | Reaction Type | Yield | Reference |
|---|---|---|---|
| 17a (tert-butyl) | Suzuki coupling | 45% | |
| 18a (free piperazine) | TFA deprotection | 93% | |
| 12a (ethyl carboxylate) | Alkylation | 69% |
Q. How can spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Indole NH proton at δ ~8.0 ppm (singlet).
- Ethyl ester group: triplet at δ 1.27 ppm (CH₃) and quartet at δ 4.12 ppm (CH₂).
- Piperazine methylene protons (δ 2.4–3.7 ppm, multiplet) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo assays be resolved for this compound?
Methodological Answer: Contradictions may arise from:
- Pharmacokinetic factors: Poor solubility or metabolic instability. Use logP calculations (e.g., CLogP ~3.2 for similar piperazines) to optimize lipophilicity .
- Assay specificity: Validate target engagement via competitive binding assays (e.g., dopamine D2/D4 receptors) .
- Metabolite interference: Perform LC-MS/MS to identify active/inactive metabolites .
Case Study: Piperazine derivatives targeting HIF prolyl-hydroxylase showed improved in vivo efficacy after modifying the carboxylate group to enhance plasma stability .
Q. What computational strategies predict binding interactions of this compound with dopamine receptors?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with dopamine D2/D4 receptors. Key residues: Asp114 (D2) for ionic bonding with the piperazine nitrogen .
- MD Simulations: Assess binding stability over 100 ns trajectories; analyze RMSD values (<2.0 Å indicates stable binding).
- Free Energy Calculations (MM/GBSA): Estimate ΔG values to prioritize derivatives with stronger binding .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for coupling steps. Pd(PPh₃)₄ increased Suzuki coupling yields to >80% in some cases .
- Solvent Optimization: Replace DMF with THF or DCM to reduce side reactions.
- Temperature Control: Lower temperatures (0–25°C) during sensitive steps (e.g., indole alkylation) .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-based conformational predictions?
Methodological Answer:
- Crystal Packing Effects: X-ray structures (refined via SHELXL ) may stabilize non-biological conformations. Compare with solution-state NMR (e.g., NOESY for intramolecular interactions).
- Dynamic Behavior: Piperazine rings exhibit chair-boat transitions in solution, which are averaged in NMR but fixed in crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
